Urs-12-en-28-oic acid, 3-hydroxy-
Description
Urs-12-en-28-oic acid, 3-hydroxy- (commonly known as ursolic acid, ULA) is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₃ (molecular weight: 456.7 g/mol). Its structure features:
- A hydroxyl group at the C-3β position
- A double bond between C-12 and C-13
- A carboxyl group at C-28 .
ULA is widely distributed in plants, such as Prismatomeris malayana and Psidium guajava, and exhibits diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Its poor water solubility and bioavailability have driven research into structural analogs and derivatives .
Properties
IUPAC Name |
(2R,4aS,6aS,6bR,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19?,21?,22?,23?,24?,27+,28-,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUUGGRBIKTOS-PFAYWFFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Extraction
Solvent extraction remains the most widely used method due to its simplicity and cost-effectiveness. Polar solvents like ethanol or methanol are employed to solubilize ursolic acid from dried plant matter. For example, a standardized protocol involves refluxing 2 g of crushed Ligustrum lucidum (glossy privet) leaves in 30 mL of diethyl ether for 30 minutes, followed by filtration and solvent evaporation. The crude extract is then purified via silica gel chromatography, yielding ursolic acid with a purity exceeding 90%. Key factors affecting efficiency include:
Table 1: Ursolic Acid Content in Selected Plant Sources
| Plant Source | Ursolic Acid Content (%) | Oleanolic Acid Content (%) | UA:OA Ratio |
|---|---|---|---|
| Eriobotrya japonica leaf | 0.803 | 0.163 | 100:20.3 |
| Crataegus pinnatifida fruit | 0.800 | 0.124 | 100:15.5 |
| Ligustrum lucidum fruit | 0.620 | 1.795 | 100:289.5 |
Advanced Extraction Techniques
To address the limitations of conventional solvent extraction, novel methods have been developed:
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Supercritical fluid extraction (SFE) : Using CO₂ at 40°C and 30 MPa pressure, SFE achieves 85% recovery of ursolic acid from Rosmarinus officinalis with minimal solvent residue.
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Microwave-assisted extraction (MAE) : Irradiating plant material in ethanol at 500 W for 10 minutes increases yield by 40% compared to Soxhlet extraction, reducing processing time from hours to minutes.
Chemical Synthesis Pathways
When plant-derived ursolic acid is insufficient for industrial demand, chemical synthesis from abundant precursors like oleanolic acid provides a viable alternative.
Base-Catalyzed Isomerization of Oleanolic Acid
Oleanolic acid, structurally analogous to ursolic acid but with a C-12 double bond, undergoes isomerization under basic conditions:
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Reaction setup : 10 g oleanolic acid is dissolved in 100 mL ethanol with 2 g KOH and refluxed for 24 hours.
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Workup : The mixture is cooled, diluted with water, and extracted with ethyl acetate. After drying and concentration, column chromatography (hexane:ethyl acetate = 20:1) yields 8.5 g ursolic acid (85% yield).
The reaction mechanism involves deprotonation at C-13, followed by hydride shift to form the ursane skeleton.
Lactone Ring Opening and Oxidation
Ursolic acid lactone, isolated from rosemary, is converted to ursolic acid via alkaline hydrolysis:
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Lactone cleavage : 10 g lactone is treated with 2 g NaOH in 100 mL methanol under reflux for 2 hours.
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Acidification : Adjusting the pH to 2–3 with HCl precipitates the carboxylic acid moiety.
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Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes residual impurities, yielding 9.2 g ursolic acid (92% purity).
Industrial-Scale Preparation Techniques
Acid-Base Method
The CN100360551C patent outlines a scalable process for ursolic acid production:
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Degreasing : Plant material is defatted with petroleum ether to remove lipids.
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Alkaline extraction : Residue is refluxed in 95% ethanol with NaOH (pH 10–12) to solubilize ursolic acid.
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Acid precipitation : Adding HCl to pH 2–3 precipitates crude ursolic acid, which is recrystallized from ethanol/water (1:3).
This method achieves 75–80% recovery from Ligustrum lucidum, with production costs 30% lower than conventional techniques.
Table 2: Industrial Process Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Defatting | Petroleum ether, 30 min, 50°C | – |
| Alkaline extraction | 95% ethanol, NaOH (pH 11), 2 hours | 78 |
| Acid precipitation | HCl (pH 2.5), 4°C, 12 hours | 72 |
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Solvent extraction | 0.6–0.8 | 85–90 | Moderate | 120–150 |
| SFE | 0.7–0.9 | 92–95 | High | 200–250 |
| Chemical synthesis | 80–85 | 95–98 | High | 90–110 |
| Acid-base process | 75–80 | 88–92 | Industrial | 70–85 |
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Extraction methods suit small-scale applications requiring natural sourcing but face limitations in yield and solvent use.
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Chemical synthesis offers high purity and scalability but relies on costly catalysts and generates hazardous waste.
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Industrial acid-base methods balance cost and output, making them preferred for pharmaceutical manufacturing.
Recent Advances in Synthesis
Recent innovations focus on green chemistry and biocatalysis:
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Enzymatic isomerization : Aspergillus niger lipase catalyzes oleanolic-to-ursolic acid conversion at 37°C, achieving 88% yield without harsh reagents.
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Flow chemistry : Continuous-flow reactors reduce reaction time from 24 hours to 45 minutes, enhancing throughput for large-scale synthesis.
Analytical Techniques for Quality Control
HPLC with UV detection (210 nm) using a C18 column and acetonitrile/water (75:25) mobile phase is the gold standard for quantifying ursolic acid. NMR (¹H and ¹³C) confirms structural integrity, with characteristic signals at δ 5.28 (H-12) and δ 180.2 (C-28) .
Chemical Reactions Analysis
Oxidation at C-3 Position
UA’s hydroxyl group at C-3 is oxidized to a ketone, forming 3-oxo-urs-12-en-28-oic acid. This reaction is critical for enhancing anti-inflammatory and anticancer properties.
Key Findings :
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The 3-oxo derivative exhibits improved inhibition of nitric oxide production in macrophages and cancer cell growth (MCF-7, THP-1) compared to UA .
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Crystallographic data confirm structural changes in ring A upon oxidation .
Esterification and Etherification at C-3
The C-3 hydroxyl group is modified to form esters or ethers, improving solubility and bioactivity.
Key Findings :
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FeCl₃-catalyzed methylation with DMC offers a green alternative to toxic CH₃I/NaH systems .
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Formylation occurs via direct esterification without DMC participation .
Modification at C-28 Carboxyl Group
The C-28 carboxyl group is functionalized to produce amides or esters, enhancing pharmacological potential.
Key Findings :
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Methyl esters and hydrazide derivatives show improved antibacterial activity against E. coli and S. aureus .
Cyclization and Hybrid Derivatives
UA undergoes cyclization reactions to form fused heterocycles, expanding its therapeutic applications.
Key Findings :
-
Quinoline derivatives demonstrate enhanced antiproliferative activity (IC₅₀ = 8–21 µM) in HeLa and HepG2 cells .
Green Chemistry Approaches
Recent advances emphasize sustainable methods for UA modification.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Carboxymethylation | DMC, PTSA, 90°C, 24 h | 3β-Carboxymethylurs-12-en-28-oic acid | >99% |
Key Findings :
Scientific Research Applications
Anti-Aging and Longevity
Research has demonstrated that ursolic acid can extend lifespan and enhance stress resistance in model organisms such as Caenorhabditis elegans. A study showed that treatment with ursolic acid resulted in increased mean and maximum lifespan by up to 30%, attributed to its activation of the c-Jun-NH2-terminal kinase (JNK) pathway, which operates independently of insulin signaling pathways .
Key Findings:
- Mechanism of Action : Activation of JNK-1 leads to enhanced longevity through modulation of stress resistance.
- Impact on Proteostasis : Ursolic acid reduces toxic protein aggregation in models of neurodegenerative diseases .
Anticancer Properties
Ursolic acid has shown promise in inhibiting the proliferation of various cancer cell types. It operates through multiple mechanisms, including the inhibition of the STAT3 activation pathway and induction of apoptosis in cancer cells. In vitro studies have indicated that ursolic acid can effectively reduce tumor growth by targeting specific signaling pathways involved in cancer progression .
Case Studies:
- Breast Cancer : Ursolic acid demonstrated significant antiproliferative effects on breast cancer cell lines, leading to reduced cell viability and induced apoptosis.
- Lung Cancer : Studies have shown that ursolic acid can inhibit the growth of non-small cell lung cancer (NSCLC) cells by modulating inflammatory pathways .
Metabolic Disorders
Ursolic acid has been linked to improvements in metabolic health, particularly concerning obesity and diabetes. Animal studies indicate that it can increase muscle mass while reducing white fat accumulation, thus playing a role in weight management and metabolic regulation .
Benefits:
- Weight Management : Enhances muscle growth and reduces fat deposition.
- Diabetes Management : Improves pancreatic beta-cell function and insulin sensitivity .
Neuroprotective Effects
The neuroprotective potential of ursolic acid is evident from studies indicating its ability to promote neural regeneration after nerve injuries. It has also been associated with cognitive enhancement in models of neurodegeneration, showing promise for conditions such as Alzheimer's disease .
Observations:
- Neural Regeneration : Facilitates recovery from sciatic nerve injuries.
- Cognitive Function : Ameliorates cognitive deficits induced by aging or neurotoxic substances .
Antimicrobial Activity
Ursolic acid exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy against protozoan infections has also been documented, suggesting potential applications in treating diseases like Chagas disease and trichomoniasis .
Antimicrobial Efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Trypanosoma cruzi | 50 µM |
| Acanthamoeba spp. | IC50 values ranging from 11.1 µM to 34.9 µM |
| Plasmodium falciparum | IC50 = 41 µM |
Mechanism of Action
The compound exerts its effects through multiple pathways, including the modulation of inflammatory cytokines, antioxidant enzyme activities, and cell cycle regulation. Its molecular targets include various enzymes and receptors involved in inflammatory and oxidative stress pathways.
Comparison with Similar Compounds
C-3 Substitution: Hydroxyl vs. Keto Group
Additional Hydroxyl Groups
Ester Derivatives at C-28
Other Modifications
- Notable Findings: The introduction of conjugated double bonds (e.g., C-12 and C-18) or acyl groups expands the compound’s reactivity, enabling applications in drug delivery and catalysis .
Research Findings and Pharmacological Implications
- Anticancer Activity : ULA derivatives with C-28 ester groups (e.g., methyl or benzyl esters) demonstrate enhanced cytotoxicity against A549 lung cancer cells compared to ULA .
- Anti-Inflammatory Effects : Hydroxylation at C-2 and C-19 (e.g., 2α,3α,19α-trihydroxyurs-12-en-28-oic acid) correlates with stronger inhibition of pro-inflammatory cytokines .
- Solubility Optimization: Glycosylation at C-3 (e.g., 19α-hydroxylurs-12-en-28-oic acid-3-O-α-L-arabinopyranoside) significantly improves water solubility, facilitating intravenous administration .
Q & A
Basic: What are the recommended methods for synthesizing Urs-12-en-28-oic acid derivatives to enhance bioactivity?
Answer:
Derivatives of ursolic acid are synthesized through targeted functional group modifications. For example:
- Acylation : Reacting ursolic acid with succinic or phthalic anhydrides in pyridine yields 3β-succinoyl or 3β-phthaloyl derivatives, which are purified via recrystallization .
- Oxidation : Treating ursolic acid with CrO₃ in acetic acid under controlled conditions produces 3-oxo derivatives, which are characterized by NMR and MS for structural confirmation .
- Hydroxyl Group Functionalization : Hydroxyimino derivatives can be synthesized using hydroxylamine hydrochloride, followed by acetylation to improve solubility .
Basic: How can solubility challenges of Urs-12-en-28-oic acid be addressed in experimental setups?
Answer:
Ursolic acid is poorly water-soluble but dissolves in polar aprotic solvents (e.g., pyridine, dimethyl sulfoxide) and alcohols (e.g., methanol, ethanol). Strategies include:
- Solvent Systems : Use ethanol (10 mg/mL solubility at 15°C) or methanol for dissolution, followed by dilution in aqueous buffers .
- Derivatization : Introducing hydrophilic groups (e.g., succinyl or glucosyl moieties) improves aqueous solubility for in vitro assays .
- Nanoparticle Formulation : Encapsulation in lipid-based nanoparticles can enhance bioavailability for pharmacological studies .
Advanced: What strategies are employed to resolve discrepancies in reported melting points of Ursolic acid?
Answer:
Reported melting points vary between 277–288°C due to differences in crystallinity, purity, and measurement methods. To resolve discrepancies:
- Purification : Recrystallize from anhydrous ethanol to obtain high-purity (>98%) ursolic acid with consistent melting points (~283–285°C) .
- DSC Analysis : Use differential scanning calorimetry (DSC) to verify thermal behavior and detect polymorphic forms .
- Cross-Validation : Compare data from multiple sources (e.g., NIST, Sigma-Aldrich) to identify systematic errors .
Advanced: How does molecular docking contribute to understanding the anti-virulent mechanisms of Ursolic acid derivatives?
Answer:
In silico docking studies predict interactions between ursolic acid derivatives and bacterial virulence proteins (e.g., Pseudomonas aeruginosa Exoenzyme S/T). Key steps include:
- Ligand Preparation : Optimize 3D structures of derivatives (e.g., methyl esters) using software like AutoDock Vina .
- Binding Affinity Analysis : Calculate docking scores (e.g., −8.6 kcal/mol for methyl esters) to prioritize candidates for in vitro validation .
- Residue Mapping : Identify critical binding residues (e.g., hydrophobic pockets) to guide rational drug design .
Basic: What analytical techniques are critical for confirming the structural integrity of synthesized Ursolic acid derivatives?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional group modifications (e.g., 3-oxo derivatives show carbonyl signals at δ 215 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weights (e.g., m/z 456.70 for ursolic acid) and fragmentation patterns .
- HPLC : Assess purity (>98%) using C18 columns with UV detection at 210 nm .
Advanced: How can researchers design experiments to evaluate the structure-activity relationships (SAR) of polyhydroxylated Ursolic acid derivatives?
Answer:
- Systematic Hydroxylation : Introduce hydroxyl groups at positions 2α, 3β, 6α, 19α, or 23α to study their impact on cytotoxicity and anti-inflammatory activity .
- In Vitro Assays : Test derivatives against cancer cell lines (e.g., HepG2) using MTT assays and correlate activity with hydroxylation patterns .
- Computational Modeling : Use QSAR models to predict bioactivity based on electronic (e.g., logP) and steric parameters .
Advanced: What computational approaches are used to predict the pharmacokinetic properties of Ursolic acid analogs?
Answer:
- ADMET Prediction : Tools like SwissADME estimate absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test) .
- Molecular Dynamics (MD) : Simulate membrane penetration and stability of derivatives in lipid bilayers to optimize bioavailability .
- Pharmacophore Modeling : Identify essential functional groups (e.g., 3β-OH, 28-COOH) for target binding using software like Schrödinger .
Basic: What are the optimal storage conditions to maintain the stability of Urs-12-en-28-oic acid for long-term studies?
Answer:
- Solid State : Store at −20°C in airtight, light-protected containers for up to 3 years; avoid repeated freeze-thaw cycles .
- Solutions : Prepare stock solutions in DMSO (10 mM) and store at −80°C for ≤1 month to prevent degradation .
- Hygroscopicity : Use desiccants to minimize moisture absorption, which can alter crystallinity and solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
